Cas no 104163-59-9 (Benzoic acid,4-[(1E)-2-(4,5,6,7-tetrahydro-4,4-dimethylbenzo[b]thien-2-yl)-1-propen-1-yl]-)

Benzoic acid,4-[(1E)-2-(4,5,6,7-tetrahydro-4,4-dimethylbenzo[b]thien-2-yl)-1-propen-1-yl]- structure
104163-59-9 structure
Product Name:Benzoic acid,4-[(1E)-2-(4,5,6,7-tetrahydro-4,4-dimethylbenzo[b]thien-2-yl)-1-propen-1-yl]-
CAS-nummer:104163-59-9
MF:C20H22O2S
MW:326.452484607697
CID:155963
PubChem ID:6440273
Update Time:2025-04-19

Benzoic acid,4-[(1E)-2-(4,5,6,7-tetrahydro-4,4-dimethylbenzo[b]thien-2-yl)-1-propen-1-yl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzoic acid,4-[(1E)-2-(4,5,6,7-tetrahydro-4,4-dimethylbenzo[b]thien-2-yl)-1-propen-1-yl]-
    • 4-[(E)-2-(4,4-dimethyl-6,7-dihydro-5H-1-benzothiophen-2-yl)prop-1-enyl]benzoic acid
    • SRI 4529-19
    • CHEMBL77103
    • 2-(1-(4-Carboxyphenyl)-1E-propen-2-yl)-4,5,6,7-tetrahydro-4,4-dimethylbenzo(b)thiophene
    • 2-[1-(4-CARBOXYPHENYL)-1E-PROPEN-2-YL]-4,5,6,7-TETRAHYDRO-4,4-DIMETHYL-BENZO]B]THIOPHENE
    • CCRIS 3301
    • 104163-59-9
    • Inchi: 1S/C20H22O2S/c1-13(11-14-6-8-15(9-7-14)19(21)22)18-12-16-17(23-18)5-4-10-20(16,2)3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22)/b13-11+
    • InChI-sleutel: QGSXXMWJBVHYFO-ACCUITESSA-N
    • LACHT: S1C(/C(=C/C2C=CC(C(=O)O)=CC=2)/C)=CC2=C1CCCC2(C)C

Berekende eigenschappen

  • Exacte massa: 326.13416
  • Monoisotopische massa: 326.134051
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 3
  • Complexiteit: 474
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 65.5
  • XLogP3: 6.2

Experimentele eigenschappen

  • Dichtheid: 1.166
  • Kookpunt: 485.6°Cat760mmHg
  • Vlampunt: 247.5°C
  • Brekindex: 1.62
  • PSA: 37.3
  • LogboekP: 5.62070
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